molecular formula C10H13NO3 B12441099 (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B12441099
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-IUCAKERBSA-N
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Description

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceuticals, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, glycine, and methyl acrylate.

    Aldol Condensation: Benzaldehyde undergoes an aldol condensation with glycine to form a β-hydroxy-α-amino acid intermediate.

    Esterification: The intermediate is then esterified with methyl acrylate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of amides or esters

Scientific Research Applications

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Phenylisoserine hydrochloride: A related compound with similar structural features but different stereochemistry.

    tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Another derivative with a tert-butyl protecting group.

Uniqueness

(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its methyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and reactivity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m0/s1

InChI Key

WZPZWAQKLOPJEL-IUCAKERBSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O

Origin of Product

United States

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